

# Application Note: Green Chemistry Approaches to Synthesizing Vismodegib Intermediates

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## Compound of Interest

Compound Name: 4-(Cyclopentylmethoxy)-1,2-benzisoxazol-3-amine  
CAS No.: 927802-23-1  
Cat. No.: B1488370

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## Executive Summary

Vismodegib is a first-in-class Hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma.[1][2] The legacy industrial synthesis (developed by Genentech/Roche) relies heavily on Negishi couplings (requiring anhydrous conditions and stoichiometric zinc), acid chloride formation (generating SO<sub>2</sub>/HCl waste), and chlorinated solvents (DCM).

This guide proposes a Next-Generation Green Route designed to reduce Process Mass Intensity (PMI) and E-Factor while maintaining high purity. Key Innovations:

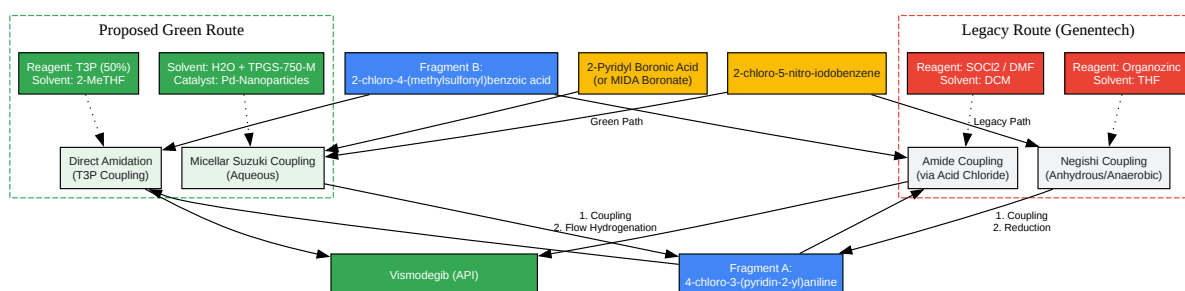
- Aqueous Micellar Catalysis: Replacing anhydrous THF/Zn with water/surfactant media for the biaryl construction.
- T3P® Direct Amidation: Replacing corrosive acid chlorides with Propylphosphonic anhydride (T3P) in bio-derived solvents (2-MeTHF).
- Continuous Flow Hydrogenation: Enhancing safety and energy efficiency during nitro-reduction.

## Strategic Retro-Analysis & Pathway Design

The synthesis of Vismodegib can be disconnected into two primary fragments: the Biaryl Amine (Fragment A) and the Benzoic Acid (Fragment B).

### DOT Diagram: Legacy vs. Green Pathway

The following diagram visualizes the shift from the traditional route to the proposed green approach.



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Caption: Comparison of the Legacy Route (Red) utilizing hazardous reagents vs. the Green Route (Green) utilizing aqueous media and sustainable coupling agents.

## Protocol 1: Aqueous Micellar Suzuki-Miyaura Coupling

Objective: Synthesis of the biaryl intermediate 2-chloro-5-nitro-phenyl-pyridine (precursor to Fragment A) using water as the primary solvent.

### Scientific Rationale

Traditional Negishi couplings require moisture-sensitive organozinc reagents and generate stoichiometric zinc waste. By switching to a Suzuki-Miyaura approach in micellar media (using the surfactant TPGS-750-M), we enable the reaction to proceed in water at mild temperatures. The lipophilic nanomicelles act as "nanoreactors," concentrating the hydrophobic reactants and catalyst, thereby increasing reaction rates without organic co-solvents.

## Materials

- Aryl Halide: 1-chloro-2-nitro-4-iodobenzene (1.0 equiv)
- Coupling Partner: 2-Pyridylboronic acid MIDA ester (1.1 equiv) (Note: MIDA esters are more stable than free boronic acids)
- Catalyst: Pd(dtbpf)Cl<sub>2</sub> (1.0 mol%) or Pd/C (for heterogeneous recycling)
- Base: Triethylamine (Et<sub>3</sub>N) (2.0 equiv)
- Surfactant: 2 wt % TPGS-750-M in degassed water
- Solvent: Water (Reaction medium), Ethyl Acetate (Extraction)

## Step-by-Step Methodology

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve TPGS-750-M in degassed HPLC-grade water to create a 2 wt % clear solution.
- Charging: Add the aryl halide (1-chloro-2-nitro-4-iodobenzene) and the boronate ester to the aqueous solution. Stir vigorously (1000 rpm) to emulsify.
- Catalysis: Add the base (Et<sub>3</sub>N) followed by the Palladium catalyst.
- Reaction: Heat the mixture to 45–50 °C for 4–6 hours. Monitor by HPLC. The reaction mixture should appear as a dark emulsion.
  - Green Check: No inert atmosphere glovebox is required, though an Argon balloon is recommended to prevent oxidation of the catalyst.

- **Workup (In-Flask):** Once conversion is >98%, turn off the heat. Add a minimal amount of Ethyl Acetate (EtOAc) to the flask and stir gently. The emulsion will break, with the product partitioning into the organic layer.
- **Recycling (Optional):** If using heterogeneous Pd/C, filter the aqueous layer to recover the catalyst. The aqueous surfactant phase can often be reused 2-3 times.
- **Isolation:** Separate the organic layer, wash with brine, dry over MgSO<sub>4</sub>, and concentrate.

Yield Expectation: 85–92% E-Factor: < 5 (compared to >20 for Negishi routes).

## Protocol 2: Sustainable Amidation via T3P®

Objective: Final assembly of Vismodegib by coupling Fragment A (Amine) and Fragment B (Acid).

### Scientific Rationale

The legacy route converts the benzoic acid to an acid chloride using Thionyl Chloride (SOCl<sub>2</sub>), releasing toxic SO<sub>2</sub> and HCl gases. This requires corrosion-resistant reactors and extensive scrubbing. Propylphosphonic anhydride (T3P®) is a mild, low-toxicity coupling agent. It drives the reaction by forming a water-soluble phosphonic acid byproduct, simplifying purification to a simple aqueous wash. We utilize 2-MeTHF (2-Methyltetrahydrofuran), a solvent derived from renewable biomass (corncoobs/bagasse), which has a higher boiling point and better separation properties than THF.

### Materials

- Amine: 4-chloro-3-(pyridin-2-yl)aniline (1.0 equiv)
- Acid: 2-chloro-4-(methylsulfonyl)benzoic acid (1.05 equiv)
- Coupling Agent: T3P® (50 wt % solution in 2-MeTHF or EtOAc) (1.5 equiv)
- Base: Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)
- Solvent: 2-MeTHF (Dry)

## Step-by-Step Methodology

- **Slurry Formation:** Charge the Acid (Fragment B) and the Amine (Fragment A) into the reactor containing 2-MeTHF (5-8 volumes).
- **Base Addition:** Add the base (Pyridine or NMM) at room temperature. The mixture may become homogeneous.[3]
- **Activation:** Cool the reactor to 0–5 °C. Slowly add the T3P solution dropwise over 30 minutes to control the exotherm.
- **Coupling:** Allow the reaction to warm to 20–25 °C and stir for 3–5 hours.
  - **Mechanistic Note:** T3P activates the carboxylic acid to a mixed anhydride, which is then attacked by the aniline. The non-nucleophilic nature of the byproduct prevents side reactions.
- **Quench & Wash:** Add water (5 volumes) to the reaction vessel. Stir for 15 minutes.
- **Phase Separation:** Stop stirring. The lower aqueous layer contains the T3P byproducts (propylphosphonic acid) and excess base salts. Drain the aqueous layer.
- **Crystallization:** The organic layer (containing Vismodegib) is heated to 60 °C, then slowly cooled to 0 °C. Vismodegib crystallizes directly from the 2-MeTHF solution.
- **Filtration:** Filter the white solid and wash with cold 2-MeTHF.

Yield Expectation: 90–95% Purity: >99.5% (HPLC)

## Green Metrics Comparison

The following table highlights the environmental advantages of the proposed protocols against the standard industrial baseline.

Metric	Legacy Route (Genentech)	Proposed Green Route	Improvement
Key Solvents	THF, DCM, DMF	Water, 2-MeTHF, EtOAc	Replaced toxic/chlorinated solvents with bio-derived/aqueous options.
Coupling Reagent	SOCl <sub>2</sub> / Oxalyl Chloride	T3P® (Propylphosphonic anhydride)	Eliminated gaseous acid waste (SO <sub>2</sub> , HCl).
Metal Waste	Stoichiometric Zinc (Negishi)	Catalytic Palladium (ppm levels)	Massive reduction in metal waste generation.
Atom Economy	Low (due to protecting groups/activating agents)	High (Direct coupling)	Improved efficiency.
Safety	High Risk (Water sensitive, corrosive)	Low Risk (Aqueous tolerant, mild pH)	Safer operational handling.

## References

- Genentech Patent (Legacy Route): "Hedgehog Pathway Antagonists." World Intellectual Property Organization, WO2006028958. [Link](#)
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- Vismodegib Process Chemistry: "Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib." Organic Process Research & Development, 2016. [Link](#)

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## Sources

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